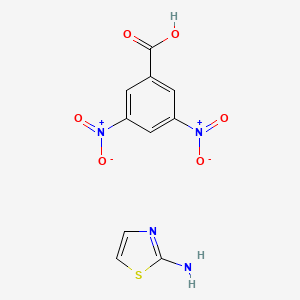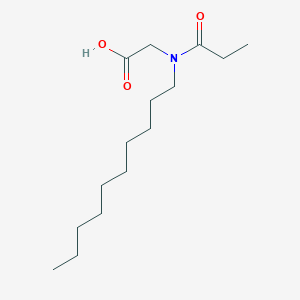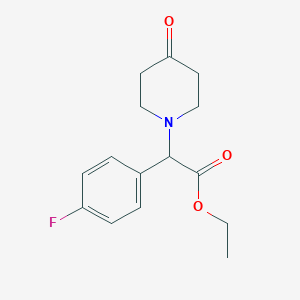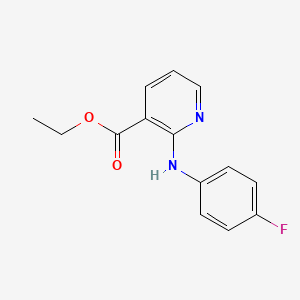![molecular formula C7H9NO3 B12617586 (1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one CAS No. 919530-29-3](/img/structure/B12617586.png)
(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,6S,7R)-7-Nitrobicyclo[410]heptan-2-one is a bicyclic compound characterized by a nitro group attached to a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cycloisomerization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of transition metal-catalyzed cycloisomerization can be scaled up for larger-scale synthesis. The use of environmentally friendly catalysts and solvents is preferred to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted bicyclic compounds with various functional groups.
Aplicaciones Científicas De Investigación
(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but lack the nitro group.
Norbornene Derivatives: Compounds with a similar bicyclic framework but different functional groups.
Uniqueness
(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
919530-29-3 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
(1R,6S,7R)-7-nitrobicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H9NO3/c9-5-3-1-2-4-6(5)7(4)8(10)11/h4,6-7H,1-3H2/t4-,6-,7+/m0/s1 |
Clave InChI |
YELGNZJJCHLKFY-JSKYLQRQSA-N |
SMILES isomérico |
C1C[C@H]2[C@H]([C@@H]2[N+](=O)[O-])C(=O)C1 |
SMILES canónico |
C1CC2C(C2[N+](=O)[O-])C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12617522.png)
![L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12617525.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12617530.png)



![N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide](/img/structure/B12617548.png)
![(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid](/img/structure/B12617554.png)

![4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12617573.png)

![6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12617581.png)
